N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide
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Overview
Description
“N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide” is a complex organic compound that contains a pyrrolidine ring, a quinoline ring, and a sulfonamide group . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2OH). They were the first effective systemic antibacterial agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and quinoline rings, along with the sulfonamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in water .Scientific Research Applications
- Researchers have synthesized bioactive derivatives containing the pyrrolidine ring, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds have shown promising target selectivity .
- Specific derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such properties .
- The stereogenicity of the pyrrolidine ring’s carbons plays a crucial role. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles in drug candidates. Understanding these aspects is essential for drug design .
- The compound’s antibacterial activity depends on the N’-substituents and 4’-phenyl substituents. SAR investigations have revealed trends in activity based on different substituents .
- Researchers have constructed the pyrrolidine ring from various cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored .
- The pyrrolidine scaffold contributes to structural diversity, making it valuable for exploring novel chemical space. Its use extends beyond drug discovery to other applications .
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory and Analgesic Agents
Stereochemistry and Enantioselective Proteins
Antibacterial Activity
Synthetic Strategies
Diverse Chemical Space
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,19-11-1-2-12-20-13-3-4-14-20)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,19H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSWUSVZTCYFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide |
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